molecular formula C7H13NO B13321908 2-(Oxetan-3-yl)pyrrolidine

2-(Oxetan-3-yl)pyrrolidine

Cat. No.: B13321908
M. Wt: 127.18 g/mol
InChI Key: PWJDGJRTNCXTEK-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)pyrrolidine is a heterocyclic compound that features both an oxetane and a pyrrolidine ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives . Another method involves the cyclization of preformed oxetane-containing building blocks, which can be further functionalized through cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3-one derivatives, while reduction can produce pyrrolidine-2-one derivatives .

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)pyrrolidine involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Oxetan-3-yl)pyrrolidine include:

Uniqueness

This compound is unique due to the presence of both an oxetane and a pyrrolidine ring in its structure. This dual-ring system imparts unique physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(oxetan-3-yl)pyrrolidine

InChI

InChI=1S/C7H13NO/c1-2-7(8-3-1)6-4-9-5-6/h6-8H,1-5H2

InChI Key

PWJDGJRTNCXTEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2COC2

Origin of Product

United States

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